molecular formula C9H12N2O7 B12406849 5-Hydroxy-arabinouridine

5-Hydroxy-arabinouridine

Cat. No.: B12406849
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-CAXIXURWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-arabinouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is a derivative of arabinouridine, where a hydroxyl group is attached to the fifth carbon of the arabinose sugar moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-arabinouridine typically involves the modification of arabinouridine through selective hydroxylation at the fifth carbon position. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the precise addition of the hydroxyl group without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-arabinouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-arabinouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-arabinouridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-arabinouridine is unique due to its specific hydroxylation at the fifth carbon, which imparts distinct chemical and biological properties. This modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5+,6?,8-/m1/s1

InChI Key

QXDXBKZJFLRLCM-CAXIXURWSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.